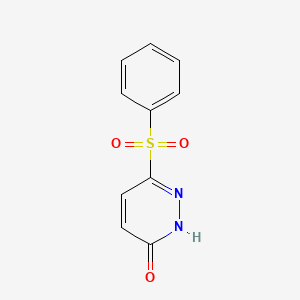

6-(Benzenesulfonyl)-2,3-dihydropyridazin-3-one

Descripción general

Descripción

Benzenesulfonyl chloride, a related compound, is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds .

Synthesis Analysis

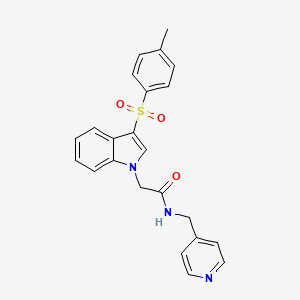

Benzenesulfonyl chloride is prepared by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl5 or POCl3 . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .Chemical Reactions Analysis

Benzenesulfonyl chloride reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

This compound is part of a family of benzenesulfonylurea derivatives that have been synthesized and tested for their biological activities, including blood glucose lowering effects and potential anticancer properties. For instance, novel benzenesulfonylurea derivatives substituted with 6-aryl-4,5-dihydropyridazin-3(2H)-ones have shown significant blood glucose lowering activity, with certain derivatives demonstrating more potent anti-hyperglycemic activity than standard drugs like gliclazide (Bashir et al., 2012). Additionally, synthesis and evaluation of anticancer activity for a series of novel pyridazinone derivatives bearing a benzenesulfonamide moiety revealed remarkable activity against various human cancer cell lines, highlighting the potential for these compounds as leads for new anticancer agents (Rathish et al., 2012).

Chemical Properties and Synthesis Techniques

Research into the chemical properties and synthesis techniques involving this compound and related derivatives has led to the development of new methodologies for producing these chemicals. The synthesis and characterization of hexaarylbenzenes with five or six different substituents, enabled by programmed synthesis involving C-H activation and cross-coupling reactions, is one example. This method allows for the isolation and characterization of benzenes with diverse aryl substituents, demonstrating the versatility of these compounds in synthetic chemistry (Suzuki et al., 2015).

Enzyme Inhibition and Antibacterial Properties

Several studies have explored the enzyme inhibition and antibacterial properties of derivatives of 6-(Benzenesulfonyl)-2,3-dihydropyridazin-3-one. For example, novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of the cytosolic and tumor-associated carbonic anhydrase isozymes have been reported. These compounds exhibit a range of inhibition constants against different isozymes, suggesting their potential in the management of hypoxic tumors (Garaj et al., 2005). Furthermore, the synthesis and characterization of derivatives as potent antibacterial agents and moderate enzyme inhibitors highlight the antimicrobial potential of these compounds, offering avenues for the development of new antibacterial agents (Abbasi et al., 2017).

Safety and Hazards

Direcciones Futuras

While specific future directions for “6-(Benzenesulfonyl)-2,3-dihydropyridazin-3-one” are not available, there is ongoing research into the use of sulfones in catalytic desulfitative C–C and C–X bond formation . This could potentially open up new avenues for the use of “6-(Benzenesulfonyl)-2,3-dihydropyridazin-3-one” in future research.

Mecanismo De Acción

Target of Action

It is known that benzenesulfonyl compounds often interact with various proteins and enzymes in the body .

Mode of Action

Benzenesulfonyl compounds typically undergo electrophilic aromatic substitution . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .

Biochemical Pathways

It is known that cells constantly adjust the flow of molecules through metabolic pathways in response to energy needs .

Pharmacokinetics

A study on a similar compound, salazosulfapyridine, suggests that benzenesulfonyl compounds can be administered either intravenously or orally to study the plasma pharmacokinetics .

Result of Action

Benzenesulfonyl chloride, a related compound, is known to cause severe skin burns and eye damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-(Benzenesulfonyl)-2,3-dihydropyridazin-3-one. For instance, the compound’s reactivity may be affected by the presence of water, as benzenesulfonyl chloride is known to react violently with water .

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c13-9-6-7-10(12-11-9)16(14,15)8-4-2-1-3-5-8/h1-7H,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICCKDUVBPQRQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzenesulfonyl)-2,3-dihydropyridazin-3-one | |

CAS RN |

141060-78-8 | |

| Record name | 6-(benzenesulfonyl)-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2934203.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2934206.png)

![2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2934214.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one](/img/structure/B2934215.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2934216.png)